1-Bromo-1,1,2,3,3,3-hexafluoropropane

Vue d'ensemble

Description

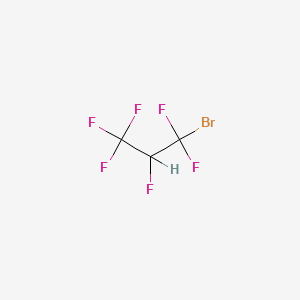

1-Bromo-1,1,2,3,3,3-hexafluoropropane is a chemical compound with the molecular formula C3HBrF6 . It is a colorless, odorless gas that is used as a solvent, refrigerant, and blowing agent in the production of foam plastics .

Molecular Structure Analysis

The molecular weight of 1-Bromo-1,1,2,3,3,3-hexafluoropropane is 230.934 . The IUPAC Standard InChI is InChI=1S/C3HBrF6/c4-2(6,7)1(5)3(8,9)10/h1H .Applications De Recherche Scientifique

Reaction with OH Free Radicals

Scientific Field

Application Summary

This compound reacts with hydroxyl (OH) free radicals. The reaction has been probed theoretically and has potential implications in understanding the behavior of similar compounds .

Methods of Application

The potential energy surfaces (PES) for the reaction were probed theoretically at the CCSD/aug-cc-pVDZ//B3LYP/6-311++G (d,p) level of theory .

Results

Six distinct reaction pathways of 1-bromo-3,3,3-trifluoropropene (BTP) with OH were investigated. The reaction enthalpies and energy barriers were determined. The OH addition reaction channel and the H atom abstraction channels related to the carbon-carbon double bond were found to be the main reaction channels .

Preparation of 3-nonylthio-1,1,1-trifluoropropan-2-one

Scientific Field

Application Summary

1-Bromo-3,3,3-trifluoroacetone is used in the preparation of 3-nonylthio-1,1,1-trifluoropropan-2-one .

Methods of Application

The specific methods of application are not detailed in the source, but it involves the use of 1-Bromo-3,3,3-trifluoroacetone as a precursor .

Results

The outcome is the successful synthesis of 3-nonylthio-1,1,1-trifluoropropan-2-one .

Preparation of Perfluoroalkylated Trans-Allylic Alcohols

Application Summary

1-Bromo-3,3,3-trifluoroacetone is used in the preparation of perfluoroalkylated trans-allylic alcohols .

Results

The outcome is the successful synthesis of perfluoroalkylated trans-allylic alcohols .

Synthesis of 2-bromo-1,1,1,2,3,3,3-heptafluoropropane

Application Summary

1-Bromo-1,1,2,3,3,3-hexafluoropropane is used in the synthesis of 2-bromo-1,1,1,2,3,3,3-heptafluoropropane .

Methods of Application

The method uses 1,1,1,2,3,3,3-heptafluoropropane and bromine as raw materials .

Results

The 2-bromo-1,1,1,2,3,3,3-heptafluoropropane prepared by the method can be used for synthesizing pesticides, medicaments, surfactants, rubber materials, mold releases, waterproof reagents, oilproof reagents, gas separation membrane materials, dye-resistant materials, antifouling paints, weathering resistant materials, paper transforming agents, fabric treatment agents, heat-resistant resins and the like .

Preparation of Long-chain Ethylene-(per)Fluoroalkyl Halide Telomers

Application Summary

1-Bromo-1,1,2,3,3,3-hexafluoropropane is used in the preparation of long-chain Ethylene-(per)Fluoroalkyl halide telomers .

Methods of Application

The specific methods of application are not detailed in the source, but it involves the use of 1-Bromo-1,1,2,3,3,3-hexafluoropropane as a precursor .

Results

The outcome is the successful synthesis of long-chain Ethylene-(per)Fluoroalkyl halide telomers .

Use as a Fire Suppression Agent

Scientific Field

Application Summary

1-Bromo-1,1,2,3,3,3-hexafluoropropane is used as a fire suppression agent .

Methods of Application

The compound is used directly as a fire suppression agent .

Results

The compound has been found to be effective in suppressing fires .

Safety And Hazards

The safety data sheet for 1-Bromo-1,1,2,3,3,3-hexafluoropropane suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propriétés

IUPAC Name |

1-bromo-1,1,2,3,3,3-hexafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrF6/c4-2(6,7)1(5)3(8,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSZSCBAJXCXOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrF6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862891 | |

| Record name | 1-Bromo-1,1,2,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-1,1,2,3,3,3-hexafluoropropane | |

CAS RN |

2252-78-0 | |

| Record name | 1-Bromo-1,1,2,3,3,3-hexafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2252-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-1,1,2,3,3,3-hexafluoropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002252780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-1,1,2,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{(E)-[(4-methylphenyl)imino]methyl}phenol](/img/structure/B1594976.png)